2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one
Description
2-(2,3-Dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a chromeno-pyrazolone derivative featuring a fused chromene and pyrazolone ring system substituted with a 2,3-dimethylphenyl group. The dimethylphenyl substituent likely enhances lipophilicity and steric bulk compared to simpler derivatives, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-6-5-8-15(12(11)2)20-18(21)14-10-13-7-3-4-9-16(13)22-17(14)19-20/h3-10H,1-2H3 |
InChI Key |
VJYWIACFITXVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the condensation of 2,3-dimethylphenylhydrazine with chromone derivatives under controlled conditions. One common method includes the reaction of 2,3-dimethylphenylhydrazine with 3-formylchromone in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of chromeno-pyrazole oxides.
Reduction: Formation of chromeno-pyrazole alcohols.
Substitution: Formation of halogenated or alkylated chromeno-pyrazole derivatives.
Scientific Research Applications
2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-pyrazol-3-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromeno-Pyrazol-3-one Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Chlorophenyl vs. Dimethylphenyl : The 3-chlorophenyl analog (C₁₆H₉ClN₂O₂) exhibits antimicrobial activity due to enhanced electrophilicity from the chlorine atom, whereas dimethylphenyl derivatives likely improve membrane permeability via increased lipophilicity .
- Ethoxy Substitution : The 8-ethoxy group in the 3,4-dimethylphenyl analog (C₂₀H₁₈N₂O₃) enhances solubility and may modulate enzyme-binding interactions, as seen in its PI3K inhibitory activity .
Synthetic Routes: Most analogs are synthesized via cyclization reactions. For example, 2-(3,4-dimethylphenyl)-8-ethoxy-chromeno[2,3-c]pyrazol-3-one is prepared using triethyl orthoacetate-mediated cyclization of hydrazone intermediates . The parent compound (C₁₀H₆N₂O₂) employs multicomponent reactions for efficient scaffold assembly .
Structural Complexity and Applications :
- Derivatives with extended substituents (e.g., acetamide in C₂₇H₂₅N₃O₃) demonstrate versatility in drug design, enabling interactions with diverse biological targets such as kinases or receptors .
- The dimethylphenyl group in the target compound may reduce metabolic degradation compared to unsubstituted or halogenated analogs, as alkyl groups are less prone to oxidative metabolism .
Biological Activity
The compound 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a member of the chromeno-pyrazole family, which has garnered interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as a therapeutic agent.
Synthesis and Structural Characterization
The synthesis of 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the condensation of chromene derivatives with pyrazole moieties. Various methods have been explored for synthesizing chromeno-pyrazoles, including microwave-assisted synthesis and solvent-free methodologies. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the chromeno-pyrazole class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate that certain analogs possess potent antibacterial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 10 | Staphylococcus aureus |
| 2 | 15 | Klebsiella pneumoniae |
Antitumor Activity
Chromeno-pyrazoles have also been evaluated for their antitumor properties. In vitro studies revealed that these compounds inhibit cell proliferation in various cancer cell lines. For example, one study reported that a related compound exhibited IC50 values in the micromolar range against breast and colon cancer cell lines.
Enzyme Inhibition
The biological activity of 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one includes inhibition of key enzymes such as monoamine oxidase (MAO) and cholinesterases. Inhibitory assays have shown that certain derivatives can selectively inhibit MAO A and B isoforms with IC50 values around 1 µM for MAO A and lower for MAO B.
Case Studies
- Antimicrobial Study : A recent study synthesized a series of chromeno-pyrazoles and tested their antimicrobial activity against Candida albicans and Cryptococcus neoformans. The results indicated that some derivatives displayed substantial antifungal activity with MIC values ranging from 5 to 20 µg/mL.
- Antitumor Evaluation : In another investigation focusing on antitumor effects, derivatives of chromeno-pyrazoles were screened against several cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways.
The mechanisms underlying the biological activities of these compounds often involve interaction with specific biological targets:
- Antimicrobial Activity : The antimicrobial action may be attributed to disruption of microbial cell membranes or interference with metabolic pathways.
- Antitumor Activity : The antitumor effects are likely mediated through induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : The inhibition of enzymes such as MAO could lead to increased levels of neurotransmitters in the brain, providing potential therapeutic benefits for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
